ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
Overview
Description
Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring
Scientific Research Applications
Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring followed by the introduction of the pyrrole moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the number of reaction steps and maximize efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with molecular targets through its heterocyclic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate: Unique due to the specific substitution pattern on the thiophene and pyrrole rings.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with different functional groups, leading to different reactivity and applications.
3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Another heterocyclic compound with distinct properties and uses.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring fused with a pyrrole ring, along with the ethyl and methyl substituents. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-4-11-10(3)18-13(15-8-6-7-9-15)12(11)14(16)17-5-2/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIJVRHTXSZFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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